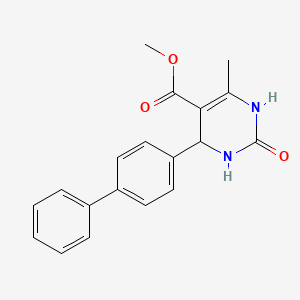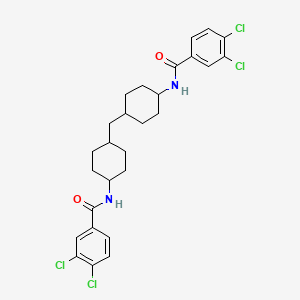![molecular formula C20H22N4O B4966207 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966207.png)
6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, also known as DPP-4 inhibitor, is a class of drugs that is used to treat type 2 diabetes. This compound is known to inhibit dipeptidyl peptidase 4 (DPP-4), an enzyme that plays a crucial role in the regulation of glucose metabolism.
Wirkmechanismus
6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors work by inhibiting the degradation of incretin hormones such as GLP-1 and GIP. These hormones are released from the gut in response to food intake and stimulate insulin secretion from the pancreas. By inhibiting the degradation of these hormones, 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors increase their half-life and enhance their insulinotropic effects, leading to improved glucose control.
Biochemical and Physiological Effects:
6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors have been shown to have a number of biochemical and physiological effects. These compounds increase insulin secretion, improve glucose tolerance, and reduce postprandial glucose excursions. In addition, 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors have been shown to have anti-inflammatory and cardioprotective effects, making them a potential therapeutic option for other diseases such as cardiovascular disease and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors in lab experiments is their ability to improve glucose control and insulin secretion. This makes them a useful tool for studying the mechanisms of glucose metabolism and the pathophysiology of type 2 diabetes. However, one limitation of using 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors is their potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research and development of 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors. One area of focus is the development of more potent and selective inhibitors with fewer off-target effects. Another area of focus is the investigation of the long-term effects of 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors on glucose metabolism and cardiovascular health. Additionally, there is a need for more studies on the potential therapeutic effects of 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors on other diseases such as cardiovascular disease and rheumatoid arthritis.
Conclusion:
In conclusion, 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors are a class of drugs that have been extensively studied for their potential therapeutic effects on type 2 diabetes. These compounds work by inhibiting the degradation of incretin hormones such as GLP-1 and GIP, leading to improved glucose control and insulin secretion. While 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors have shown promise as a therapeutic option for type 2 diabetes, there is still much to be learned about their long-term effects and potential therapeutic applications for other diseases.
Synthesemethoden
The synthesis of 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors involves the use of various chemical reactions and techniques. One of the most common methods for the synthesis of 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors is the condensation of 3,4-dimethylbenzaldehyde with piperidine, followed by cyclization with 2-aminopyridine. The resulting product is then subjected to various purification techniques, such as recrystallization and column chromatography, to obtain the final product.
Wissenschaftliche Forschungsanwendungen
6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors have been extensively studied for their potential therapeutic effects on type 2 diabetes. These compounds are known to increase insulin secretion and improve glucose tolerance by inhibiting the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). In addition, 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors have been shown to have anti-inflammatory and cardioprotective effects, making them a potential therapeutic option for other diseases such as cardiovascular disease and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
6-(3,4-dimethylphenyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14-6-7-16(12-15(14)2)24-11-8-18-17(19(24)25)13-21-20(22-18)23-9-4-3-5-10-23/h6-8,11-13H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATZNGQYLZVEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dimethylphenyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]-2-methyl-1-propanol](/img/structure/B4966134.png)

![N-(4-bromophenyl)-2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4966138.png)
![2-[(4-isopropylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4966151.png)
![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid](/img/structure/B4966167.png)
![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4966173.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B4966177.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4966185.png)
![N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4966195.png)

![2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4966204.png)


![3-allyl-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966222.png)